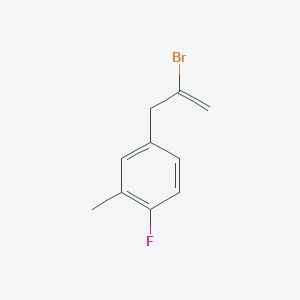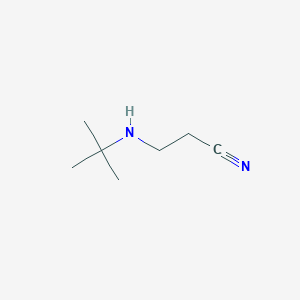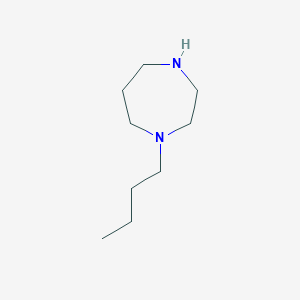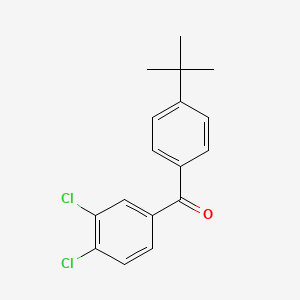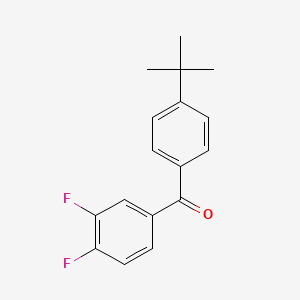
2,5-Dibromophenyl isothiocyanate
Overview
Description
2,5-Dibromophenyl isothiocyanate is an organic compound with the molecular formula C7H3Br2NS and a molecular weight of 292.98 g/mol . It is widely used in scientific research due to its unique properties and applications. This compound is characterized by the presence of two bromine atoms and an isothiocyanate group attached to a phenyl ring, making it a valuable reagent in various chemical reactions and studies.
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2,5-dibromophenyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes and proteins involved in antioxidant response .
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .
Biochemical Pathways
Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against hiv .
Action Environment
It is known that the efficacy of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .
Biochemical Analysis
Biochemical Properties
2,5-Dibromophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and modulation of protein functions. It interacts with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound also interacts with proteins involved in the antioxidant response, tumorigenesis, apoptosis, cell cycle regulation, and metastasis . These interactions are primarily mediated through the formation of covalent bonds with nucleophilic amino acid residues in the active sites of enzymes and proteins, leading to the inhibition or modulation of their activities.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce oxidative stress and suppress the metastatic potential of human non-small cell lung cancer cells . The compound influences cell function by modulating cell signaling pathways, such as the Akt/NFκB pathway, and altering gene expression . Additionally, this compound affects cellular metabolism by inducing the generation of reactive oxygen species (ROS) and depleting glutathione levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound forms covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, resulting in the inhibition of their activities . For example, this compound inhibits deubiquitinating enzymes, such as USP9x and UCH37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, such as Mcl-1 and Bcr-Abl .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under cold storage conditions but may degrade over time when exposed to higher temperatures . Long-term exposure to this compound has been shown to induce sustained oxidative stress and modulate gene expression in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits chemopreventive properties by inhibiting the growth of cancer cells and modulating metabolic pathways . At higher doses, this compound may exhibit toxic or adverse effects, such as genotoxicity and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the mercapturic acid pathway. The compound is metabolized through conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway is crucial for the detoxification and excretion of this compound from the body. Additionally, the compound may interact with cytochrome P450 enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to interact with cellular transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and binding proteins . This subcellular localization is crucial for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and provide good yields of the desired isothiocyanates.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of starting materials and reagents, as well as the reaction parameters, are carefully controlled to achieve efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or sodium hydroxide may also be employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted phenyl isothiocyanates, thiourea derivatives, and various oxidation or reduction products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromophenyl isothiocyanate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: A simpler analog with a single phenyl ring and an isothiocyanate group.
4-Bromophenyl isothiocyanate: Similar structure but with only one bromine atom.
2,4-Dibromophenyl isothiocyanate: Another analog with bromine atoms at different positions on the phenyl ring.
Uniqueness
2,5-Dibromophenyl isothiocyanate is unique due to the presence of two bromine atoms at specific positions on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in certain chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
1,4-dibromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRVQQSUHKIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374144 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98041-67-9 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98041-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




